![molecular formula C18H13N3O2S B6431468 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-42-6](/img/structure/B6431468.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

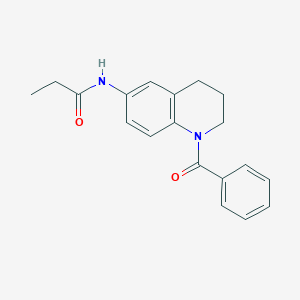

The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring fused with a phenyl ring and an oxazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, have been found to exhibit potent inhibitory activity against various biological targets . The chemical reactions involved in their biological activity are not fully understood but are believed to involve interactions with various enzymes and receptors .Scientific Research Applications

BMMC has been studied extensively for its potential applications in scientific research. One of the most promising applications of BMMC is its use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that are involved in inflammatory processes. By inhibiting the activity of COX-2, BMMC can be used to reduce inflammation and pain. Additionally, BMMC has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of some cancer cells, although further research is needed to determine its efficacy in this regard.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of the bacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The biochemical pathways affected by F5002-0235 are likely related to the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetic profile of a drug is crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The result of F5002-0235’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

The advantages of using BMMC in lab experiments include its ability to inhibit the activity of cyclooxygenase-2 (COX-2), which can reduce inflammation and pain. Additionally, BMMC has been found to inhibit the growth of some cancer cells, although further research is needed to determine its efficacy in this regard.

The limitations of using BMMC in lab experiments include the fact that its mechanism of action is not fully understood. Additionally, it is not yet known whether BMMC is effective in treating cancer. Further research is needed to determine the efficacy of BMMC in this regard.

Future Directions

For further research on BMMC include further investigations into its mechanism of action and its potential applications in the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of BMMC in humans. Additionally, further research is needed to determine the optimal dosage of BMMC for various applications. Finally, further research is needed to determine the potential long-term effects of BMMC on the human body.

Synthesis Methods

BMMC is synthesized through a two-step process involving the condensation of 1,3-benzothiazol-2-ylacetic acid and 3-methyl-1,2-oxazole-5-carboxylic acid. The first step involves the condensation of the two starting materials in a reaction medium of methanol and glacial acetic acid to form the intermediate product, N-benzothiazol-2-ylacetic acid. This intermediate product is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid in a reaction medium of acetic anhydride to form the final product, BMMC.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-9-15(23-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUVURFAIAKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)

![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

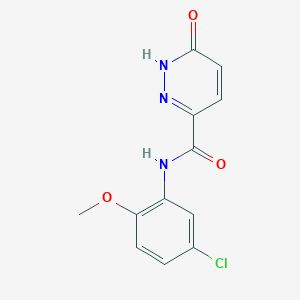

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

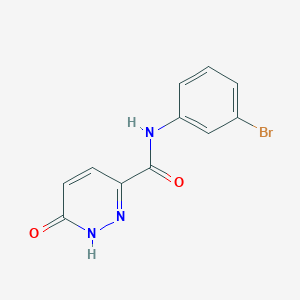

![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

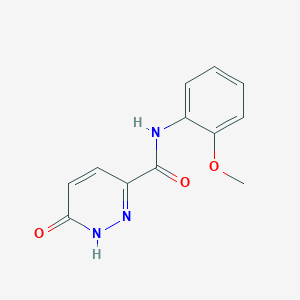

![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)